molecular formula C24H20N2O3 B121123 N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide CAS No. 102754-41-6

N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide

Cat. No.: B121123
CAS No.: 102754-41-6
M. Wt: 384.4 g/mol
InChI Key: SNEFRISDFLQEDB-UHFFFAOYSA-N
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Description

N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Future Directions

Indole-based compounds like “N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide” have significant potential in the field of organic chemistry due to their biological and pharmaceutical activities . Future research may focus on the synthesis of new indole derivatives and their potential applications .

Biochemical Analysis

Biochemical Properties

N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholine esterase, an enzyme crucial for neurotransmission, thereby potentially offering therapeutic benefits for neurodegenerative diseases . Additionally, this compound binds with high affinity to multiple receptors, which may contribute to its broad-spectrum biological activities .

Cellular Effects

N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases, which play a pivotal role in cell signaling and regulation . Furthermore, this compound has demonstrated cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with acetylcholine esterase results in the inhibition of this enzyme, which can alter neurotransmission processes . Additionally, its binding to protein kinases can modulate signaling pathways, impacting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide have been studied over time. The compound exhibits stability under various conditions, although it may undergo degradation over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide vary with different dosages in animal models. At lower doses, it has been observed to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur, including potential damage to vital organs . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and alter metabolite levels, potentially influencing the compound’s overall biological activity .

Transport and Distribution

Within cells and tissues, N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions can impact its accumulation in certain tissues, influencing its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide plays a crucial role in its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications may guide its localization, ensuring that it reaches the appropriate sites of action .

Preparation Methods

The synthesis of N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and benzyl compounds.

    Reaction Conditions: The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other substituents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c27-23(24(28)26-14-17-7-3-1-4-8-17)21-15-25-22-12-11-19(13-20(21)22)29-16-18-9-5-2-6-10-18/h1-13,15,25H,14,16H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEFRISDFLQEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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